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[(2,5-Dimethylphenyl)methyl]phosphonic acid - 125593-67-1

[(2,5-Dimethylphenyl)methyl]phosphonic acid

Catalog Number: EVT-2914355
CAS Number: 125593-67-1
Molecular Formula: C9H13O3P
Molecular Weight: 200.174
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[(2,5-Dimethylphenyl)methyl]phosphonic acid is an organophosphorus compound characterized by its phosphonic acid functional group attached to a substituted aromatic ring. This compound is recognized for its potential applications in various fields, including organic synthesis, biochemistry, and materials science.

Source and Classification

This compound is classified under phosphonic acids, which are derivatives of phosphoric acid where one or more hydroxyl groups are replaced by organic groups. The specific structure of [(2,5-Dimethylphenyl)methyl]phosphonic acid allows it to interact with biological systems and participate in chemical reactions typical of phosphonic acids.

Synthesis Analysis

Methods

The synthesis of [(2,5-Dimethylphenyl)methyl]phosphonic acid can be achieved through several methods:

  1. Direct Reaction with Alcohols: One common method involves the reaction of [(2,5-dimethylphenyl)methyl] alcohol with a phosphonic acid derivative under acidic conditions. This process typically forms an intermediate ester that is subsequently hydrolyzed to yield the desired phosphonic acid.
  2. Industrial Production: In industrial settings, the compound can be synthesized by reacting [(2,5-dimethylphenyl)methyl] chloride with a phosphonic acid salt in the presence of a suitable catalyst. This method enhances yield and allows for better control over reaction conditions.

Technical Details

  • Reaction Conditions: The reactions often require careful control of temperature and pH to optimize yields and minimize side reactions.
  • Catalysts Used: Common catalysts include Lewis acids or metal salts that facilitate the reaction between the alcohol and phosphonic acid derivatives.
Molecular Structure Analysis

Structure

The molecular structure of [(2,5-Dimethylphenyl)methyl]phosphonic acid consists of a central phosphorus atom bonded to a methyl group and a dimethylphenyl group, along with two oxygen atoms from the phosphonic acid functional group.

Data

  • Molecular Formula: C11H15O3P
  • Molecular Weight: Approximately 232.21 g/mol
  • Structural Representation: The compound can be represented as follows:
    C11H15O3P\text{C}_{11}\text{H}_{15}\text{O}_3\text{P}
Chemical Reactions Analysis

Types of Reactions

[(2,5-Dimethylphenyl)methyl]phosphonic acid can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized to form various phosphonic acid derivatives.
  2. Reduction: Reduction reactions can convert the phosphonic acid group into phosphine oxides or other reduced forms.
  3. Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical choices.
  • Electrophilic Reagents: Nitric acid or halogens are used for substitution reactions.
Mechanism of Action

The mechanism of action for [(2,5-Dimethylphenyl)methyl]phosphonic acid involves its ability to form strong hydrogen bonds and coordinate with metal ions. This interaction can influence various biochemical pathways. In enzyme inhibition studies, it may bind to an enzyme's active site, effectively blocking its activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and alcohols.

Chemical Properties

  • Acidity: As a phosphonic acid, it exhibits acidic properties which can influence its reactivity.
  • Stability: Generally stable under normal conditions but sensitive to strong bases.

Relevant Data or Analyses

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) spectroscopy are often employed to characterize this compound, providing insights into its molecular structure and purity .

Applications

[(2,5-Dimethylphenyl)methyl]phosphonic acid has diverse applications across various scientific fields:

  1. Organic Synthesis: It serves as a reagent in organic synthesis processes.
  2. Biochemistry: The compound is investigated for its potential as a biochemical probe and in enzyme inhibition studies.
  3. Pharmaceutical Research: Explored for therapeutic properties including anti-inflammatory and anticancer activities.
  4. Industrial Uses: Utilized as an additive in flame retardants and plasticizers due to its phosphorus content .

This compound's unique structure imparts distinct chemical properties that make it valuable for specific applications in research and industry.

Biosynthetic Pathways and Enzymatic Mechanisms

Role of Phosphoenolpyruvate Mutase (PepM) in C–P Bond Formation

The biosynthesis of all phosphonates, including [(2,5-Dimethylphenyl)methyl]phosphonic acid, initiates with the pivotal C–P bond-forming reaction catalyzed by phosphoenolpyruvate mutase (PepM). This enzyme orchestrates the intramolecular rearrangement of phosphoenolpyruvate (PEP, 5) to phosphonopyruvate (6), establishing the stable C–P linkage fundamental to phosphonate biochemistry [1].

  • Catalytic Mechanism & Energetics: PepM operates via a ping-pong mechanism involving a transient covalent enzyme-phosphoryl intermediate. The reaction entails the cleavage of PEP's P-O bond and formation of the C-P bond in phosphonopyruvate. This transformation is thermodynamically challenging due to the greater strength of the O-P bond (~335 kJ/mol) compared to the C-P bond (~263 kJ/mol). Consequently, the equilibrium constant (K~eq~) favors PEP over phosphonopyruvate by approximately 100:1. To drive the reaction forward, the subsequent enzymatic step – the decarboxylation of phosphonopyruvate (6) to phosphonoacetaldehyde (7) by phosphonopyruvate decarboxylase (Ppd) – is rendered irreversible [1].

  • Genetic Marker & Phylogenetics: The pepM gene serves as a highly conserved genetic signature for phosphonate biosynthesis. Its presence within a genomic cluster reliably predicts the organism's capacity to produce C–P compounds. Phylogenetic analysis of pepM sequences can even predict the structural diversity of downstream phosphonate natural products. For instance, specific pepM clades correlate with the potential for methylphosphonate or hydroxymethylphosphonate production, suggesting evolutionary adaptation for specific downstream pathways like that leading to [(2,5-Dimethylphenyl)methyl]phosphonic acid [1].

Table 1: Key Enzymes in Early Phosphonate Biosynthesis Shared by [(2,5-Dimethylphenyl)methyl]phosphonic Acid

EnzymeGene SymbolReaction CatalyzedEC NumberCofactor/RequirementRole in Pathway
Phosphoenolpyruvate MutasepepMPEP → Phosphonopyruvate5.4.2.9Mg²⁺Initial C–P bond formation
Phosphonopyruvate DecarboxylaseppdPhosphonopyruvate → Phosphonoacetaldehyde + CO₂4.1.1.–Thiamine pyrophosphate (TPP)Drives PepM reaction forward
Phosphonoacetaldehyde DehydrogenasepdhPhosphonoacetaldehyde → 2-Hydroxyethylphosphonate (HEP)1.2.1.–NAD⁺/NADHPrepares HEP for branching pathways

Methylphosphonic Acid Synthase (MpnS) Catalytic Mechanisms

While MpnS specifically produces methylphosphonic acid (1) from 2-hydroxyethylphosphonate (8), its mechanistic principles are highly relevant to understanding how analogous radical-mediated C–C bond cleavage enzymes might function in the pathway towards [(2,5-Dimethylphenyl)methyl]phosphonic acid. MpnS exemplifies how enzymes repurpose non-heme Fe(II) centers for diverse oxidative transformations [1] [4].

  • Active Site Architecture & Radical Initiation: MpnS belongs to the cupin superfamily of mononuclear non-heme Fe(II)-dependent oxygenases. Its active site features a unique Fe(II) coordination sphere: two histidine residues (His) and one glutamine residue (Gln), contrasting the typical 2-His-1-carboxylate (Asp/Glu) "facial triad" found in most enzymes of this class, such as hydroxyethylphosphonate dioxygenase (HEPD) or hydroxypropylphosphonic acid epoxidase (HppE). The substrate 8 binds in a bidentate manner via its phosphoryl oxygen and the 2-hydroxyl group. Molecular oxygen (O₂) binds to the Fe(II) center, initiating reduction to superoxide (O₂˙⁻). This facilitates abstraction of the pro-S hydrogen from C2 of 8, generating a substrate-derived ketyl radical [1] [4].

  • C–C Bond Cleavage & Product Formation: The ketyl radical reduces Fe(III) back to Fe(II), yielding phosphonoacetaldehyde (7). The Fe-bound hydroperoxide attacks this aldehyde, leading to a cascade of reactions involving a highly reactive ferryl-oxo species (Fe(IV)=O). This oxidant abstracts the hydroxyl hydrogen from the substrate, generating an alkoxy radical. This radical undergoes β-scission of the C1–C2 bond, producing a methylphosphonate radical and formate. A final hydrogen atom transfer (HAT) from formate to the methylphosphonate radical yields methylphosphonic acid (1) and CO₂˙⁻, which reduces Fe(III) to Fe(II), completing the catalytic cycle [1].

  • Divergent Reactivity & Determinants: The fate of the methylphosphonate radical is the critical branch point distinguishing MpnS from HEPD. In MpnS, the Gln ligand (Gln152 in N. maritimus) forms a hydrogen bond to the formate product, holding it proximal to the methylphosphonate radical, enabling the productive HAT. In HEPD, a Glu residue occupies this position and cannot anchor formate effectively, allowing rotation and leading to reaction of the radical with the Fe-bound hydroxide to produce hydroxymethylphosphonate (17). Second-sphere residues (e.g., Ile184 in MpnS vs. Gly184 in S. albus HEPD) further constrain Gln mobility, acting as a steric gatekeeper ensuring the correct radical quenching pathway. Mutagenesis studies (e.g., Y163F/G184I in S. albus HEPD) can convert HEPD activity entirely to MpnS-like activity [1].

Comparative Analysis of Fe(II)-Dependent Oxygenases in Phosphonate Biosynthesis

The biosynthesis of diverse phosphonates employs distinct Fe(II)-dependent oxygenases that share structural homology but catalyze remarkably different reactions on phosphonate substrates. [(2,5-Dimethylphenyl)methyl]phosphonic acid biosynthesis likely involves analogous, though distinct, oxidative tailoring enzymes [1].

  • Functional Diversity:
  • MpnS: Catalyzes C–C bond cleavage of 2-hydroxyethylphosphonate (8) to methylphosphonic acid (1) and CO₂ using O₂ and Fe(II). No external reductant is needed; all electrons derive from 8.
  • HEPD: Catalyzes C–C bond cleavage with hydroxyl incorporation on the same substrate (8), producing hydroxymethylphosphonate (17) and formate. Utilizes the 2-His-1-Glu facial triad.
  • HppE: Catalyzes the dehydrogenation/epoxidation of (S)-2-hydroxypropylphosphonate (18) to form fosfomycin (3), an epoxide antibiotic. It functions as a dehydrogenase, not requiring incorporation of oxygen atoms from O₂ into the product. Earlier proposals of O₂ involvement were incorrect; HppE uses O₂ only to regenerate its active site, requiring an external electron source to reduce O₂ to H₂O [1].

  • Structural Determinants of Specificity: The divergent outcomes (cleavage vs. epoxidation) stem from subtle active site differences controlling substrate binding, radical intermediates, and oxygen handling:

  • Metal Ligand Set: MpnS (2-His-1-Gln) vs. HEPD/HppE (2-His-1-Glu/Asp).
  • Substrate Conformation: Orientation of the hydroxyl and phosphonate groups relative to the Fe-O₂ complex dictates reaction trajectory.
  • Radical Quenching Pathways: As detailed for MpnS vs. HEPD, the ability to position quenching species (formate vs. hydroxide) relative to the carbon radical is crucial.
  • Access Channels & Second-Sphere Residues: Control substrate access, intermediate mobility, and solvent exclusion. The steric gatekeeper residue (Ile in MpnS) exemplifies this [1].

Genomic Clusters and Evolutionary Conservation of Phosphonate Biosynthetic Pathways

Phosphonate biosynthetic genes, including those potentially responsible for [(2,5-Dimethylphenyl)methyl]phosphonic acid, are invariably organized within compact operons or gene clusters. Comparative genomics reveals deep evolutionary conservation of core enzymes alongside diversification of tailoring steps [1] [2].

  • Core Cluster Architecture: The minimal phosphonate biosynthetic locus contains:
  • pepM (C–P bond formation).
  • ppd (Phosphonopyruvate decarboxylation).
  • pdh (Phosphonoacetaldehyde reduction to HEP).
  • Downstream genes encoding tailoring enzymes specific to the final product (e.g., mpnS for methylphosphonate, hppE for fosfomycin, phn genes for phosphinothricin-tripeptide (PTT)). The cluster for [(2,5-Dimethylphenyl)methyl]phosphonic acid would be expected to contain genes encoding enzymes for generating the aromatic precursor (likely via polyketide synthase or shikimate pathway enzymes) and linking it to the phosphono moiety, potentially via a radical SAM alkylase or an oxidoreductase/decarboxylase acting on a precursor analogous to HEP.
  • Evolutionary Distribution & Horizontal Transfer: PepM and core biosynthetic genes are found in diverse bacteria (e.g., Streptomyces, Pelagibacter, Nitrosopumilus, Frankia) and some archaea and eukaryotes (e.g., Symbiodinium dinoflagellates). MpnS is detected primarily in marine microbes (e.g., 0.6% of Global Ocean Survey microbes), including abundant groups like Pelagibacter and Nitrosopumilus. This distribution strongly suggests horizontal gene transfer events, driven by the ecological advantage conferred by phosphonate production (e.g., phosphate scavenging via C–P lyase, antibiotic production, or signaling). The conservation of synteny (gene order) within clusters like those for PTT across Streptomyces hygroscopicus, S. viridochromogenes, and Kitasatospora phosalacinea further underscores evolutionary conservation [1] [2].

Table 2: Conservation of Phosphonate Biosynthetic Genes Across Microbes

OrganismPhosphonate ProductpepMmpnShepdhppEphn (PTT/PAL)HabitatEvidence for HGT
Nitrosopumilus maritimusMethylphosphonic AcidYesYesNoNoNoMarine ArchaeonLikely
Pelagibacter ubiqueMethylphosphonic AcidYesYesNoNoNoMarine BacteriumLikely
Streptomyces viridochromogenesPhosphinothricin-TripeptideYesNoYesNoYesSoil BacteriumWithin Actinobacteria
Kitasatospora phosalacineaPhosalacine (PAL)YesNoYesNoYesSoil BacteriumWithin Actinobacteria
Streptomyces fradiaeFosfomycinYesNoNoYesNoSoil BacteriumWithin Actinobacteria
Symbiodinium spp.Unknown (likely MPA)YesYesNoNoNoMarine Dinoflagellate (Eukaryote)Strong (Bacteria → Eukaryote)

Table 3: Key Genes in Phosphonate Biosynthetic Clusters

GeneFunctionConservationRole in [(2,5-Dimethylphenyl)methyl]phosphonic Acid Biosynthesis
pepMPhosphoenolpyruvate → PhosphonopyruvateUniversal in phosphonate producersEssential for initial C–P bond formation
ppdPhosphonopyruvate → PhosphonoacetaldehydeHighly conservedDrives PepM reaction; produces precursor
pdhPhosphonoacetaldehyde → 2-Hydroxyethylphosphonate (HEP)CommonProduces key branch-point intermediate
mpnSHEP → Methylphosphonic AcidMarine-specificNot directly involved; pathway requires different tailoring
hepdHEP → HydroxymethylphosphonateFound in PTT/PAL clustersNot directly involved; pathway requires different tailoring
hppE(S)-2-Hydroxypropylphosphonate → FosfomycinFosfomycin-specificNot directly involved; pathway requires different tailoring
phnJ (C–P lyase)Cleave C–P bond (e.g., MPA → CH₄ + Pᵢ)Widespread in consumers & some producersPotential role in phosphate starvation response, not biosynthesis
Unknown Tailoring GenesAryl group biosynthesis & attachmentVariable, cluster-specificHypothesized: Enzymes for dimethylphenyl synthesis (e.g., PKS, aromatases) and coupling to phosphono moiety (e.g., radical SAM alkylase, decarboxylase)

The biosynthesis of [(2,5-Dimethylphenyl)methyl]phosphonic acid remains genetically uncharacterized. Based on established pathways, its cluster would contain the universal pepM, ppd, and likely pdh to generate HEP. Divergence would occur downstream, requiring novel genes for: 1) Biosynthesis of the 2,5-dimethylbenzyl moiety (potentially involving polyketide synthases, prephenate dehydrogenases, or methyltransferases acting on chorismate/shikimate pathway intermediates); and 2) Attachment of this arylalkyl unit to the phosphonate group. This attachment could plausibly occur via enzymatic decarboxylation of a phenylpyruvic acid-like precursor coupled to phosphonoacetaldehyde (7) or phosphonoacetate, or via a radical-mediated alkylation (potentially using a radical SAM enzyme) of a phosphonate anion. Identifying the specific cluster would rely on genomic mining using pepM as a probe, coupled with analysis of neighboring genes encoding plausible tailoring enzymes for aromatic ring construction and C–C bond formation to phosphorus [1] [2].

Properties

CAS Number

125593-67-1

Product Name

[(2,5-Dimethylphenyl)methyl]phosphonic acid

IUPAC Name

(2,5-dimethylphenyl)methylphosphonic acid

Molecular Formula

C9H13O3P

Molecular Weight

200.174

InChI

InChI=1S/C9H13O3P/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12)

InChI Key

PIBVXZJQGLZTNM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CP(=O)(O)O

Solubility

not available

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